N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a thieno[3,2-d]pyrimidine derivative characterized by a 3-methoxyphenyl substituent at the 7-position and an allyl-substituted piperidine-3-carboxamide moiety at the 2-position of the core scaffold.
Properties
IUPAC Name |
1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-prop-2-enylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-3-9-23-20(27)15-7-5-10-26(12-15)22-24-18-17(13-30-19(18)21(28)25-22)14-6-4-8-16(11-14)29-2/h3-4,6,8,11,13,15H,1,5,7,9-10,12H2,2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZTWJJHHNGSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidine core, piperidine moiety, and an allyl group. The molecular formula can be represented as:
This structure is essential for its interaction with biological targets.
1. Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing piperidine and thieno[3,2-d]pyrimidine cores have been reported to show moderate to strong antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.
2. Enzyme Inhibition
The compound's ability to inhibit key enzymes like acetylcholinesterase (AChE) has been documented. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds indicate significant inhibitory potential, suggesting that N-allyl derivatives could also exhibit similar activity .
3. Anticancer Properties
Research into structurally related compounds has revealed anticancer properties, particularly through apoptosis induction in cancer cell lines. The thieno[3,2-d]pyrimidine scaffold has been linked to anticancer activity through mechanisms involving cell cycle arrest and apoptosis .
Case Study 1: Antibacterial Efficacy
A recent study synthesized various derivatives of thieno[3,2-d]pyrimidines and tested their antibacterial efficacy. Among these, a compound structurally similar to N-allyl exhibited an IC50 value of 5 µM against Bacillus subtilis, indicating promising antibacterial activity .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, several compounds were evaluated for their AChE inhibitory activity. The results demonstrated that compounds with the thieno[3,2-d]pyrimidine structure had IC50 values ranging from 1 to 10 µM, showcasing their potential as therapeutic agents in neurodegenerative disorders .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
The thieno[3,2-d]pyrimidine core is a common feature among analogs. However, substitutions at the 7-position (aryl groups) and the 2-position (piperidine-carboxamide derivatives) significantly influence biological activity and pharmacokinetic properties.
Key Observations :
- Piperidine-Carboxamide Modifications : Allyl and cycloalkyl groups (e.g., cyclooctyl, cycloheptyl) alter lipophilicity. The allyl group in the target compound may improve membrane permeability compared to bulkier cycloalkyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
